N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[(2-Methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule characterized by an ethanediamide (oxalamide) backbone linking two distinct substituents:
- N-terminal group: A 2-methoxyadamantan-2-ylmethyl moiety, incorporating the rigid, lipophilic adamantane cage structure with a methoxy substituent.
- N'-terminal group: A 4-(trifluoromethoxy)phenyl group, featuring a trifluoromethoxy electron-withdrawing substituent known to enhance metabolic stability and binding affinity in medicinal chemistry .
Adamantane derivatives are notable for their ability to improve membrane permeability and bioavailability in drug design, while the trifluoromethoxy group contributes to resistance against oxidative degradation.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O4/c1-29-20(14-7-12-6-13(9-14)10-15(20)8-12)11-25-18(27)19(28)26-16-2-4-17(5-3-16)30-21(22,23)24/h2-5,12-15H,6-11H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTWQVYADNBYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared below with N-[[1-[[2-(methylthio)phenyl]methyl]-4-piperidinyl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide () and other related analogs.
Key Observations:
- Adamantane vs.
- Trifluoromethoxy Group : Both the target and compounds share this group, suggesting shared resistance to metabolic oxidation.
- Backbone Differences : ’s pyrazine-carboxamide backbone diverges significantly, prioritizing hydrogen-bonding interactions over the ethanediamide linker’s conformational flexibility.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 373.35 g/mol
The presence of methoxy and trifluoromethoxy groups may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative activity, with IC₅₀ values indicating its effectiveness against different types of cancer cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung) | 7.15 |
| MCF-7 (Breast) | 12.16 |
| HeLa (Cervical) | 10.35 |
| HT29 (Colon) | 11.44 |
| HCT-116 (Colon) | 5.44 |
These results suggest that the compound has a selective cytotoxic effect, particularly on lung and colon cancer cell lines, which could be attributed to its structural properties that facilitate cellular uptake and interaction with specific molecular targets.
The mechanism by which this compound exerts its cytotoxic effects appears to involve cell cycle arrest. Studies indicate that the compound induces G2/M phase arrest in A549 cells, suggesting that it interferes with cellular division processes.
Additionally, the compound may induce apoptosis through intrinsic pathways, characterized by mitochondrial membrane potential disruption and caspase activation, although further investigation is needed to elucidate these pathways fully.
Study 1: Anticancer Activity in vitro
In a controlled laboratory setting, this compound was tested against several human cancer cell lines. The study demonstrated dose-dependent inhibition of cell proliferation and highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Study 2: In vivo Efficacy
A preliminary in vivo study using murine models indicated that administration of the compound led to significant tumor regression in xenograft models implanted with A549 cells. This suggests that the compound not only inhibits tumor growth in vitro but also shows promise in a physiological context.
Q & A
Basic: What established synthetic routes are reported for N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?
The synthesis typically involves multi-step reactions starting with functionalized adamantane and trifluoromethoxyphenyl precursors. A common approach includes:
- Adamantane functionalization : Methoxylation at the 2-position of adamantane via acid-catalyzed etherification, followed by methyl group introduction using Grignard or alkylation reagents .
- Amide coupling : Reaction of the methoxyadamantane derivative with ethanediamide intermediates. For example, activating the carboxylic acid group with EDC/HOBt in DMF, followed by coupling with 4-(trifluoromethoxy)aniline under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, with yields ranging from 45–60% .
Basic: Which spectroscopic methods are used to characterize this compound, and what key data should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for adamantane methoxy (δ ~3.2 ppm for ¹H; ~50 ppm for ¹³C) and trifluoromethoxy phenyl groups (δ ~7.5 ppm for aromatic protons; ~120 ppm for CF₃O in ¹³C) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxyadamantyl or trifluoromethoxyphenyl moieties) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and O-CH₃ vibrations (~2850 cm⁻¹) .
Basic: What initial biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence-based assays .
Advanced: How can researchers optimize reaction yields when competing by-products (e.g., dimerization) occur during synthesis?
- By-product mitigation :
- Catalyst screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) to improve selectivity .
Advanced: How should discrepancies in biological activity data across assays (e.g., IC₅₀ vs. MIC) be resolved?
- Assay validation :
- Replicate assays under standardized conditions (e.g., pH, serum content) to rule out environmental variability .
- Use orthogonal methods (e.g., flow cytometry for cytotoxicity vs. MTT) .
- Mechanistic studies : Perform target engagement assays (e.g., SPR or thermal shift assays) to confirm direct binding to putative targets .
Advanced: What computational strategies are effective for structure-activity relationship (SAR) analysis of this compound?
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to prioritize substituent modifications .
- MD simulations : Analyze adamantane moiety rigidity and its impact on binding pocket occupancy over 100-ns trajectories .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and electrostatic potential maps to predict bioactivity .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?
- SHELX refinement : Use SHELXL for high-resolution X-ray data to model adamantane and amide group geometry. Key parameters: R-factor < 0.05, wR₂ < 0.15 .
- Twinned data handling : For challenging crystals, apply SHELXPRO to deconvolute overlapping reflections .
Advanced: What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the adamantane methyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
